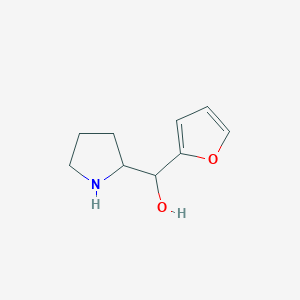
2-Furyl(pyrrolidin-2-yl)methanol
Cat. No. B8651976
M. Wt: 167.20 g/mol
InChI Key: GUVROQUYUILDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06831081B2
Procedure details


N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below −60° C. After 2 h, 2-furaldehyde (2.9 mL) is added and the mixture is stirred at −70° C. for an additional 30 min. The reaction mixture is allowed to warm to room temperature and is then quenched with water (25 mL) and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 5/1) to afford 4.97 g of 2-furyl(N-Boc-pyrrolidin-2-yl)methanol as a mixture of diastereomers. The resulting 2-furyl(N-Boc-pyrrolidin-2-yl)methanol (4.43 g) is dissolved in dichloromethane (200 mL) and trifluoroacetic acid (30 mL) is added. The mixture is poured into a 1 M solution of sodium hydroxide. The organic layer is separated and washed with saturated aq. sodium bicarbonate (2×100 mL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is purified by column chromatography (CH2Cl2/methanol/NH4OH, 95/5/1; 90/10/1). The resulting oil is distilled in a Kugelrohr apparatus (0.175-200° C., 0.2 Torr) to afford 0.20 g of the title compound as a mixture of diastereomers. Physical characteristics. MS (ESI+) m/z 168 (M+H)+.
Name
2-furyl(N-Boc-pyrrolidin-2-yl)methanol
Quantity
4.43 g
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1C(OC(C)(C)C)=O)[OH:7].FC(F)(F)C(O)=O.[OH-].[Na+]>ClCCl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH:8]1[CH2:12][CH2:11][CH2:10][NH:9]1)[OH:7] |f:2.3|
|
Inputs


Step One
|
Name
|
2-furyl(N-Boc-pyrrolidin-2-yl)methanol
|
|
Quantity
|
4.43 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(O)C1N(CCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
as a mixture of diastereomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aq. sodium bicarbonate (2×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layers are extracted with dichloromethane (4×50 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic layers are concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by column chromatography (CH2Cl2/methanol/NH4OH, 95/5/1; 90/10/1)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting oil is distilled in a Kugelrohr apparatus (0.175-200° C., 0.2 Torr)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(O)C1NCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 7.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
